molecular formula C19H15N3O3S B6580205 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 1207047-84-4

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No. B6580205
CAS RN: 1207047-84-4
M. Wt: 365.4 g/mol
InChI Key: QDYNRPZZTHIASI-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide (N-DMBC) is a synthetic compound that has been studied for its potential biological activities. This compound is a member of the benzothiazole family, which has a wide range of applications in the pharmaceutical, agrochemical, and food industries. N-DMBC is a new generation of chromene-carbohydrazide derivatives that has been found to possess promising bioactivities, including antioxidant, anti-inflammatory, and anti-cancer activities.

Scientific Research Applications

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In vitro studies have demonstrated that N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is able to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have also shown that N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is able to reduce inflammation and inhibit tumor growth in animal models.

Mechanism of Action

The antioxidant activity of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. The anti-inflammatory activity is likely due to the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. The anti-cancer activity is thought to be due to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is able to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have also shown that N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is able to reduce inflammation and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide in laboratory experiments include its easy synthesis, low cost, and wide range of biological activities. However, there are some limitations to using N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide in laboratory experiments. For example, N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is not very stable and is susceptible to hydrolysis. Additionally, N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

Future research on N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide could focus on further elucidating the mechanisms of its biological activities, as well as exploring its potential therapeutic applications. Additionally, further studies could be conducted to assess the safety and efficacy of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide in humans. Finally, research could also be conducted to develop more stable and water-soluble derivatives of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, which could be used in laboratory experiments and therapeutic applications.

Synthesis Methods

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can be synthesized from the reaction of 5,7-dimethyl-1,3-benzothiazol-2-yl chloride and 2-oxo-2H-chromene-3-carbohydrazide. The reaction is conducted in the presence of an appropriate solvent, such as dichloromethane or dimethylformamide, and a base, such as sodium hydroxide or potassium carbonate. The product is isolated by column chromatography and recrystallized from an appropriate solvent.

properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-14(8-10)20-19(26-16)22-21-17(23)13-9-12-5-3-4-6-15(12)25-18(13)24/h3-9H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYNRPZZTHIASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

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